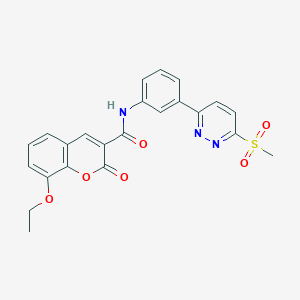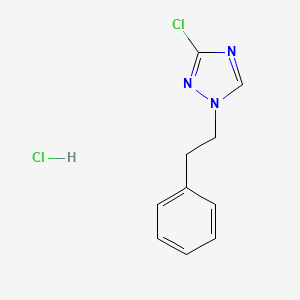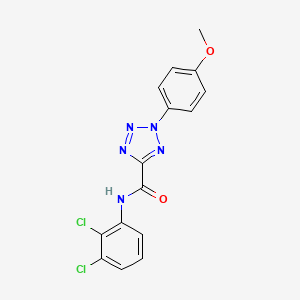
N-(2,3-dichlorophenyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-dichlorophenyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide, also known as DCTA, is a tetrazole derivative that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. DCTA has been shown to possess a wide range of biological activities, including anticonvulsant, anti-inflammatory, and analgesic effects.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Research in synthetic chemistry has led to the development of various compounds with potential biological activities. For instance, the synthesis and characterization of 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives have been explored, showing potential for cytotoxic activity against certain cancer cells (Hassan et al., 2014). Similarly, novel compounds derived from Visnaginone and Khellinone have been synthesized and identified as potential anti-inflammatory and analgesic agents (Abu‐Hashem et al., 2020).
Molecular Docking and Structural Analysis
Molecular docking studies, alongside crystal structure analysis, have been utilized to understand the interaction of tetrazole derivatives with biological targets. For example, the docking studies and crystal structure of tetrazole derivatives revealed insights into their potential as cyclooxygenase-2 (COX-2) inhibitors (Al-Hourani et al., 2015).
Biological Evaluations
Compounds synthesized from chemical frameworks similar to N-(2,3-dichlorophenyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide have been evaluated for their antimicrobial, anti-inflammatory, and antitumor activities. For instance, research has demonstrated the antimicrobial efficacy of certain thiourea derivatives against various pathogenic bacteria and fungi, hinting at the potential for the development of new antimicrobial agents with specific properties (Limban et al., 2011).
Eigenschaften
IUPAC Name |
N-(2,3-dichlorophenyl)-2-(4-methoxyphenyl)tetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2N5O2/c1-24-10-7-5-9(6-8-10)22-20-14(19-21-22)15(23)18-12-4-2-3-11(16)13(12)17/h2-8H,1H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZDSTOIEJOJMCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2N=C(N=N2)C(=O)NC3=C(C(=CC=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

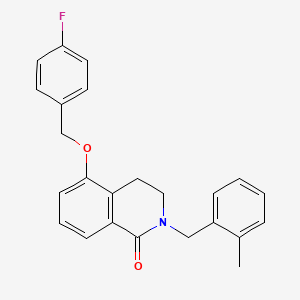

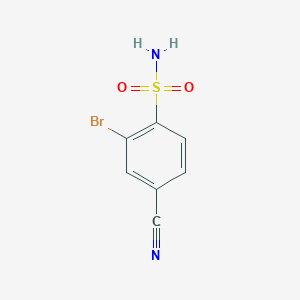
![N-(3-cyclopropyl-3-hydroxypropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2887195.png)
![1-[4-(5,7-Dichloro-1-methyl-3,4-dihydro-1H-isoquinoline-2-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2887197.png)
![N-{1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidin-4-yl}-3-methylthiophene-2-carboxamide](/img/structure/B2887198.png)
![1-(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-4-tosylbutan-1-one](/img/structure/B2887199.png)
![4-methoxy-6-oxo-1-phenyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]-1,6-dihydropyridine-3-carboxamide](/img/structure/B2887200.png)
![N-(2,3-dimethylphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2887201.png)
![(E)-(4-(styrylsulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2887203.png)
![[3-Amino-6-pyridin-4-yl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-(1,3-benzodioxol-5-yl)methanone](/img/structure/B2887205.png)
